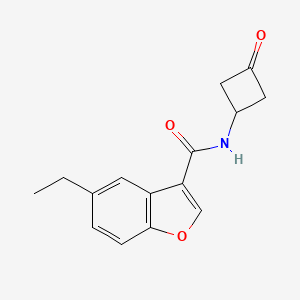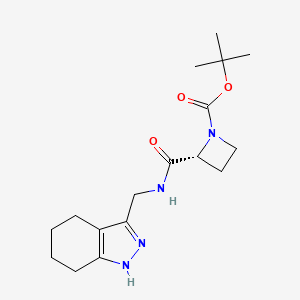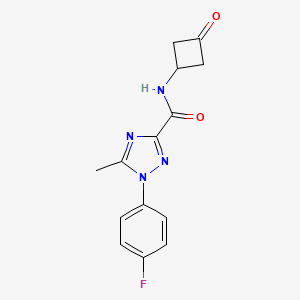
5-ethyl-N-(3-oxocyclobutyl)-1-benzofuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-N-(3-oxocyclobutyl)-1-benzofuran-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a cyclobutyl group, and an amide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(3-oxocyclobutyl)-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate alkyne.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a cycloaddition reaction, such as the [2+2] cycloaddition of an alkene with a suitable dienophile.
Amidation Reaction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-ethyl-N-(3-oxocyclobutyl)-1-benzofuran-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine or the benzofuran ring to a dihydrobenzofuran.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the benzofuran ring or the cyclobutyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
5-ethyl-N-(3-oxocyclobutyl)-1-benzofuran-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-ethyl-N-(3-oxocyclobutyl)-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-ethyl-N-(3-oxocyclobutyl)-1-benzofuran-2-carboxamide: Similar structure but with the carboxamide group at a different position.
5-ethyl-N-(3-oxocyclobutyl)-2-benzofuran-3-carboxamide: Similar structure but with a different substitution pattern on the benzofuran ring.
5-ethyl-N-(3-oxocyclobutyl)-1-benzofuran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
5-ethyl-N-(3-oxocyclobutyl)-1-benzofuran-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
IUPAC Name |
5-ethyl-N-(3-oxocyclobutyl)-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-2-9-3-4-14-12(5-9)13(8-19-14)15(18)16-10-6-11(17)7-10/h3-5,8,10H,2,6-7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOUNPPVOGLGGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2C(=O)NC3CC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl (2R)-2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethylcarbamoyl]azetidine-1-carboxylate](/img/structure/B6977187.png)
![N-[1-(1,3-dihydroxypropan-2-yl)-2-methylbenzimidazol-5-yl]-2,2,3,3-tetrafluoropropanamide](/img/structure/B6977191.png)
![2-[[2-(4-nitropyrazol-1-yl)acetyl]amino]-N-(2-piperidin-1-ylethyl)acetamide](/img/structure/B6977197.png)
![4-methyl-N-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B6977204.png)
![N-[2-(3,5-dichlorophenyl)-1-hydroxypropan-2-yl]-4-methyl-1H-pyrrole-3-carboxamide](/img/structure/B6977206.png)
![tert-butyl N-[3-[(1-ethylpyrazol-4-yl)-(2-methylpropyl)amino]-3-oxopropyl]carbamate](/img/structure/B6977207.png)

![4-[(2R)-2-acetylpiperidine-1-carbonyl]benzamide](/img/structure/B6977220.png)
![1-[(2S)-1-[1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]pyrrolidin-2-yl]propan-1-one](/img/structure/B6977228.png)
![tert-butyl (2R)-2-(1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonyl)azetidine-1-carboxylate](/img/structure/B6977233.png)
![3-[1-(5-Ethyl-1-benzofuran-3-carbonyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B6977242.png)

![tert-butyl (2R)-2-[[2,2-difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamoyl]azetidine-1-carboxylate](/img/structure/B6977274.png)
![1,1-Dimethyl-3-[1-(5-methyl-1-pentan-3-ylpyrazole-4-carbonyl)piperidin-4-yl]urea](/img/structure/B6977280.png)
